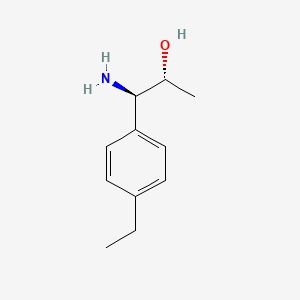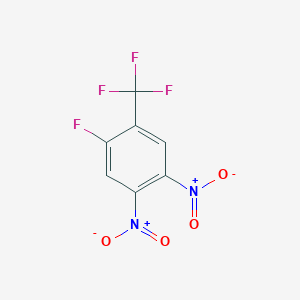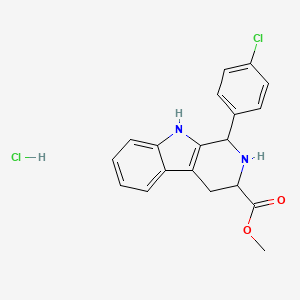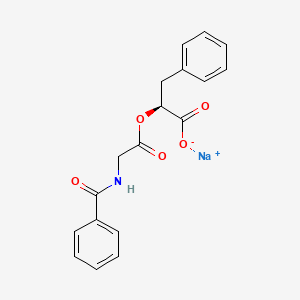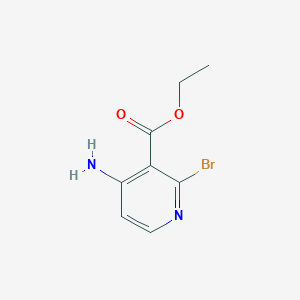
Ethyl4-amino-2-bromonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-2-bromonicotinate is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of nicotinic acid and contains both an amino group and a bromine atom attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-2-bromonicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl nicotinate followed by amination. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The resulting ethyl 2-bromonicotinate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 4-amino-2-bromonicotinate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-amino-2-bromonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding ethyl 4-amino-2-nicotinate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of ethyl 4-amino-2-hydroxynicotinate or ethyl 4-amino-2-alkoxynicotinate.
Oxidation: Formation of ethyl 4-nitro-2-bromonicotinate or ethyl 4-nitroso-2-bromonicotinate.
Reduction: Formation of ethyl 4-amino-2-nicotinate.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-2-bromonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-amino-2-bromonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations that enhance its activity or facilitate its excretion.
Comparación Con Compuestos Similares
Ethyl 4-amino-2-bromonicotinate can be compared with other similar compounds such as:
Ethyl 4-amino-2-chloronicotinate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 4-amino-2-fluoronicotinate: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and interactions with biological targets.
Ethyl 4-amino-2-iodonicotinate: The presence of an iodine atom can enhance the compound’s ability to participate in halogen bonding and increase its molecular weight.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of halogenated nicotinates in scientific research.
Propiedades
Fórmula molecular |
C8H9BrN2O2 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
ethyl 4-amino-2-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3,(H2,10,11) |
Clave InChI |
ZJSVDGKVNIEJLV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CN=C1Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


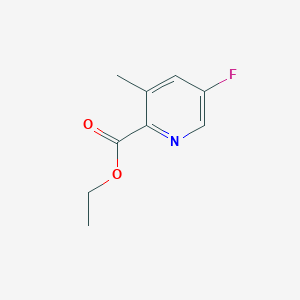
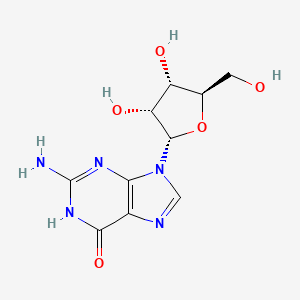
![Methyl 2-(4-bromophenyl)furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13027712.png)

![Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B13027742.png)
![tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13027745.png)
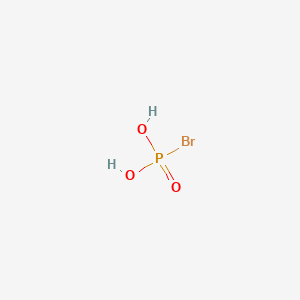
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
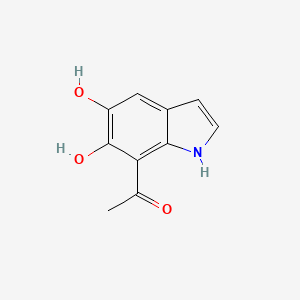
![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)
